6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one
Overview
Description
6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one is an organic compound with the molecular formula C9H6ClNO2 It belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one can be synthesized through several methods. One common approach involves the reaction of anthranilic acid with acyl chlorides or benzoyl chlorides in the presence of a cyclizing agent such as iminium cation in dimethylformamide (DMF) and triethylamine . Another method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, depend on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzoxazin-4-one derivatives.
Scientific Research Applications
6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. For example, it can inactivate enzymes like chymotrypsin through stoichiometric inactivation, proceeding with high rate constants . The compound’s antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their metabolic pathways .
Comparison with Similar Compounds
6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one can be compared with other similar compounds, such as:
- 7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one
- 6-Chloro-4-(2,3-dihydroxypropyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one
- 6-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
These compounds share structural similarities but may differ in their chemical properties and applications. For instance, 7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one has a chlorine atom at a different position, which can influence its reactivity and biological activity .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a range of reactions, making it valuable for research and development in multiple fields.
Properties
IUPAC Name |
6-chloro-2-methyl-3,1-benzoxazin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-5-11-8-3-2-6(10)4-7(8)9(12)13-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMVQZIDRMBYRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303001 | |
Record name | 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7033-50-3 | |
Record name | NSC155704 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155704 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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